molecular formula C11H11NO2 B1300258 8-Methoxy-4-methylquinolin-2(1H)-one CAS No. 30198-01-7

8-Methoxy-4-methylquinolin-2(1H)-one

Cat. No. B1300258
CAS RN: 30198-01-7
M. Wt: 189.21 g/mol
InChI Key: WHZDFFGNQINQSU-UHFFFAOYSA-N
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Description

The compound "8-Methoxy-4-methylquinolin-2(1H)-one" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The methoxy and methyl groups on the quinoline core can influence the compound's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Skraup reaction or thermal cyclization can be used to synthesize hydroxyquinolines with different substituents, as demonstrated in the preparation of 5-methoxy-4-methyl and other analogs . Additionally, a convenient method involving catalytic hydrogenation and classical resolution has been developed for the synthesis of optically pure 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline . The synthesis of organorhodium(III) complexes of 8-methylquinoline also highlights the versatility of quinoline derivatives in forming metal complexes .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various spectroscopic methods, such as FTIR, 1H, and 13C NMR . The crystal structure of 8-hydroxyquinolinato(1,5-cyclooctadiene)rhodium(I) provides insights into the bonding and geometry of quinoline-based complexes, with the nitrogen atom of the chelate ring exhibiting a larger trans influence than the oxygen atom .

Chemical Reactions Analysis

Quinoline derivatives can participate in a range of chemical reactions. For example, the photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes leads to the formation of furo[3,2-c]quinolin-4(5H)-ones, showcasing the reactivity of the quinoline moiety under photochemical conditions . The interaction of quinoline derivatives with metal salts to form complexes is another example of their chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. For instance, the partition coefficients, antibacterial activity, and antiplaque activity of various hydroxyquinoline analogs have been determined, indicating that the nature of the substituents affects their biological activities . The corrosion inhibition performance of 5-alkoxymethyl-8-hydroxyquinoline derivatives for carbon steel in acidic solution demonstrates the application of these compounds in materials science, with their adsorption behavior following the Langmuir adsorption isotherm . The antiproliferative evaluation of certain quinoline derivatives against cancer cells further highlights the significance of substitution patterns on the quinoline ring for biological activity .

Scientific Research Applications

Antitumor Properties and Tumor-Vascular Disruption

8-Methoxy-4-methylquinolin-2(1H)-one has shown significant potential in cancer research, particularly as a lead compound for antitumor applications. For example, a study by Cui et al. (2017) found that a derivative of this compound inhibited tumor growth in mice and exhibited high antiproliferative activity in human tumor cell lines. It also disrupted tumor vasculature, marking it as a promising tumor-vascular disrupting agent (Cui et al., 2017).

Organometallic Chemistry

In the field of organometallic chemistry, 8-Methoxy-4-methylquinolin-2(1H)-one has been used in synthesizing complex organorhodium(III) compounds. Nonoyama (1974) demonstrated the metallation of the methyl group of 8-methylquinoline with rhodium(III) chloride hydrate, leading to various organorhodium(III) complexes, which are significant in catalysis and organometallic synthesis (Nonoyama, 1974).

Autophagic Death Inducer in Cancer Therapy

Li et al. (2021) explored derivatives of 8-Methoxy-4-methylquinolin-2(1H)-one as Nur77 modulators, finding that these compounds, particularly compound 10E, induced autophagic cell death in liver cancer cells. This research underscores the compound's potential role in developing new cancer therapies targeting Nur77 (Li et al., 2021).

Spectroscopy and Computational Studies

In a study focusing on spectroscopy and computational studies, Małecki et al. (2010) synthesized and characterized hydroxyhaloquinolines and their derivatives, including 8-methoxy-2-methylquinoline. They used techniques like NMR, UV-vis spectroscopy, and X-ray diffraction, providing insights into the chemical behavior and properties of these compounds (Małecki et al., 2010).

Quantum Entanglement Dynamics in Cancer Diagnosis

Alireza et al. (2019) developed an analytical model involving a derivative of 8-Methoxy-4-methylquinolin-2(1H)-one to study quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This innovative approach highlights the compound's potential in advanced diagnostic techniques (Alireza et al., 2019).

Synthesis of β-Benzamido TACE Inhibitors

Xing (2009) focused on improving the synthesis of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate for β-benzamido TACE inhibitors. This research contributes to the development of efficient and cost-effective synthetic routes for compounds related to 8-Methoxy-4-methylquinolin-2(1H)-one (Xing, 2009).

properties

IUPAC Name

8-methoxy-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-10(13)12-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZDFFGNQINQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354791
Record name 8-Methoxy-4-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-4-methylquinolin-2(1H)-one

CAS RN

30198-01-7
Record name 8-Methoxy-4-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
N Priya, A Gupta, K Chand, P Singh, A Kathuria… - Bioorganic & medicinal …, 2010 - Elsevier
We have studied earlier a membrane bound novel enzyme Acetoxy Drug: protein transacetylase identified as Calreticulin Transacetylase (CRTAase) that catalyzes the transfer of acetyl …
Number of citations: 50 www.sciencedirect.com
M Wang, M Gao, KD Miller, GW Sledge, GD Hutchins… - Steroids, 2010 - Elsevier
Carbon-11-labeled casimiroin analogues were first designed and synthesized as new potential PET agents for imaging of quinone reductase (QR) 2 and aromatase expression in …
Number of citations: 3 www.sciencedirect.com
A Gupta, RK Gupta - Journal: Journal of Advances in Chemistry - core.ac.uk
The structural assignment of differently substituted quinolones/coumarins was reviewed using 1H NMR spectral data. In case of quinolones/coumarins, with varied substitutions at C-4 …
Number of citations: 0 core.ac.uk
A Maiti, PVN Reddy, M Sturdy, L Marler… - Journal of medicinal …, 2009 - ACS Publications
An efficient method has been developed to synthesize casimiroin (1), a component of the edible fruit of Casimiroa edulis, on a multigram scale in good overall yield. The route was …
Number of citations: 97 pubs.acs.org
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com
KKS Sai - 2009 - search.proquest.com
The chemistry of electrophiles is common to synthetic organic chemistry, biochemistry, polymer chemistry, and industrial processes. Among the various reactions of electrophiles, …
Number of citations: 0 search.proquest.com
Q Zhang, Z Zhang, Z Yan, Q Liu, T Wang - Organic Letters, 2007 - ACS Publications
A new efficient synthesis of pyrano[2,3-b]quinoline derivatives is developed via the H 2 SO 4 -mediated tandem cyclization/ring-opening/recyclization reaction of readily available 1-…
Number of citations: 55 pubs.acs.org

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